![molecular formula C11H21NO4 B2879342 Tert-butyl N-[(3R,4S)-4-hydroxy-5,5-dimethyloxolan-3-yl]carbamate CAS No. 2418593-44-7](/img/structure/B2879342.png)
Tert-butyl N-[(3R,4S)-4-hydroxy-5,5-dimethyloxolan-3-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl N-[(3R,4S)-4-hydroxy-5,5-dimethyloxolan-3-yl]carbamate, also known as tert-butyl 3R,4S-dihydroxy-5,5-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylate, is a synthetic compound that has been widely used in scientific research. This compound is a derivative of oxazolidinone and has been found to have various biochemical and physiological effects.
Scientific Research Applications
Photoredox-Catalyzed Amination
A study highlights the use of tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, a versatile amidyl-radical precursor, in the photoredox-catalyzed amination of o-hydroxyarylenaminones. This process establishes a new cascade pathway for assembling 3-aminochromones under mild conditions, with applications in constructing diverse amino pyrimidines, broadening the protocol's applicability in photocatalyzed reactions (Wang et al., 2022).
Hydroxyl Group Protection
Another significant application involves the protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. This method combines stability under various conditions with susceptibility to easy removal by specific agents, proving useful in synthesizing prostaglandins and other hydroxyl-protecting applications (Corey & Venkateswarlu, 1972).
Intermediate Synthesis
Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is an important intermediate in synthesizing biologically active compounds like omisertinib (AZD9291). This study presents a rapid synthetic method for this compound, highlighting its significance in pharmaceutical research (Zhao et al., 2017).
Carbocyclic Analogue Synthesis
Research into the synthesis of a protected β-d-2-deoxyribosylamine carbocyclic analogue demonstrates its importance as an intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. The study's findings support its utility in developing nucleotide analogues (Ober et al., 2004).
Polymer Degradation Control
A study on cascade biodegradable polymers based on alternating cyclization and elimination reactions highlights the development of polymers that depolymerize in response to the removal of a stabilizing end-cap. This research opens new avenues for medical devices, drug delivery vehicles, and tissue engineering scaffolds with unique biodegradation properties (Dewit & Gillies, 2009).
properties
IUPAC Name |
tert-butyl N-[(3R,4S)-4-hydroxy-5,5-dimethyloxolan-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-10(2,3)16-9(14)12-7-6-15-11(4,5)8(7)13/h7-8,13H,6H2,1-5H3,(H,12,14)/t7-,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWQGXNFTMHTBM-SFYZADRCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(CO1)NC(=O)OC(C)(C)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@@H](CO1)NC(=O)OC(C)(C)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Chlorobenzyl)-4-[(2,4-dichlorobenzyl)sulfanyl]quinazoline](/img/structure/B2879259.png)
![5-Bromo-2-[1-[(3-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2879260.png)

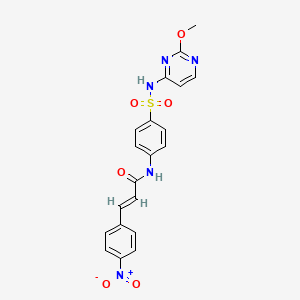
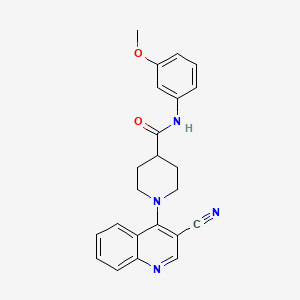


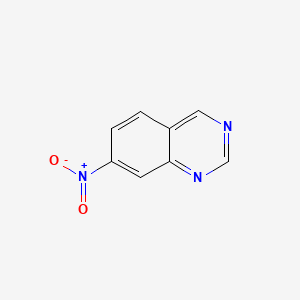
![[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2879275.png)
![N-{3-[ethyl(3-methylphenyl)amino]propyl}-3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2879276.png)
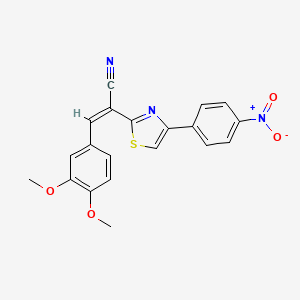
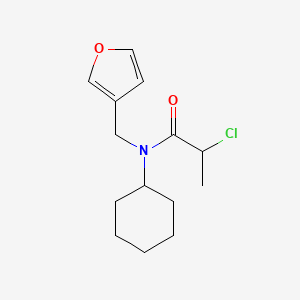

![N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide](/img/structure/B2879282.png)